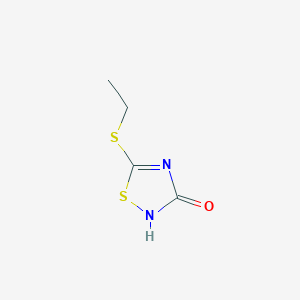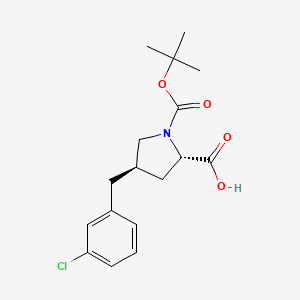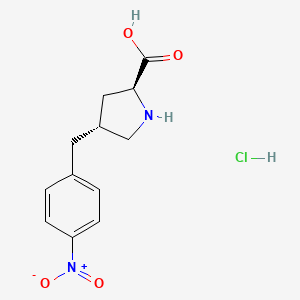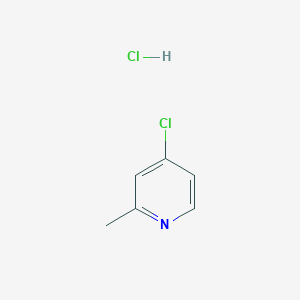
1,1,1,2,4,4,4-Heptafluorobutane
Overview
Description
1,1,1,2,4,4,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. It is a colorless, odorless gas at room temperature and is known for its high stability and low reactivity. This compound is part of the family of hydrofluorocarbons, which are commonly used as refrigerants, solvents, and in other industrial applications due to their favorable thermodynamic properties and low environmental impact compared to chlorofluorocarbons.
Mechanism of Action
Target of Action
1,1,1,2,4,4,4-Heptafluorobutane, also known as HFC 347mef , is a compound that primarily targets cooling and fire extinguishing systems . Its role is to provide efficient cooling in refrigeration equipment and air conditioning systems, and it is also used as a fire extinguishing agent .
Mode of Action
The compound works by exploiting its low vapor pressure and inert properties . When used in cooling systems, it absorbs heat from the environment, causing it to evaporate. This phase change from liquid to gas absorbs a significant amount of heat, providing a cooling effect . As a fire extinguishing agent, it works by displacing oxygen in the environment, thereby suppressing the fire .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure Similarly, its effectiveness as a fire suppressant is influenced by the concentration of oxygen in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,4,4,4-Heptafluorobutane can be synthesized through several methods, including the fluorination of butane derivatives. One common method involves the reaction of butane with fluorine gas in the presence of a catalyst such as cobalt trifluoride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors designed to handle the highly reactive fluorine gas. The production process is carefully controlled to optimize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,4,4,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent the decomposition of the compound.
Major Products: The major products formed from the substitution reactions of this compound depend on the specific nucleophile used. For example, the reaction with hydroxide ions can produce alcohols, while the reaction with amines can yield amine derivatives.
Scientific Research Applications
1,1,1,2,4,4,4-Heptafluorobutane has a wide range of applications in scientific research. In chemistry, it is used as a solvent for various reactions due to its inertness and ability to dissolve a wide range of compounds. In biology, it is used in the study of cell membranes and other biological systems due to its ability to interact with lipid bilayers. In medicine, it is used as a propellant in inhalers and other aerosolized drug delivery systems. In industry, it is used as a refrigerant and in the production of fluoropolymers and other specialized materials.
Comparison with Similar Compounds
Similar Compounds:
- 1,1,1,2-Tetrafluoroethane
- 1,1,1,3,3-Pentafluoropropane
- 1,1,1,2,3,3,3-Heptafluoropropane
Uniqueness: 1,1,1,2,4,4,4-Heptafluorobutane is unique among its peers due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to other hydrofluorocarbons, it has a higher boiling point and greater stability, making it suitable for applications requiring high thermal stability and low reactivity.
Properties
IUPAC Name |
1,1,1,2,4,4,4-heptafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIWBTHJFIZHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380841 | |
| Record name | 1H,2H,2H-Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-16-4 | |
| Record name | 1H,2H,2H-Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86884-16-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1597122.png)








![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)


